
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a methoxyphenylcarbamoyl group, and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-methoxyaniline.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to an intermediate compound through a series of reactions, including halogenation and nitration.
Coupling Reaction: The intermediate is then coupled with 4-methoxyaniline under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorine atom and methoxyphenylcarbamoyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to develop probes for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design. The fluorine atom and methoxyphenylcarbamoyl group contribute to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(4-methoxyphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a fluorine atom and a methoxyphenylcarbamoyl group, which enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and efficiency.
属性
分子式 |
C14H13BFNO4 |
|---|---|
分子量 |
289.07 g/mol |
IUPAC 名称 |
[3-fluoro-5-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO4/c1-21-13-4-2-12(3-5-13)17-14(18)9-6-10(15(19)20)8-11(16)7-9/h2-8,19-20H,1H3,(H,17,18) |
InChI 键 |
VUPXLEICJCYVBD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


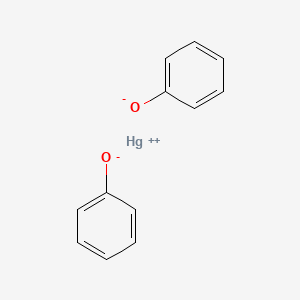
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
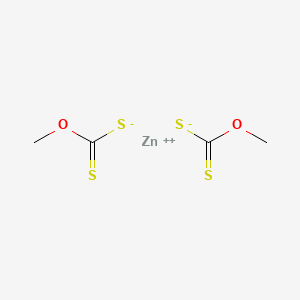


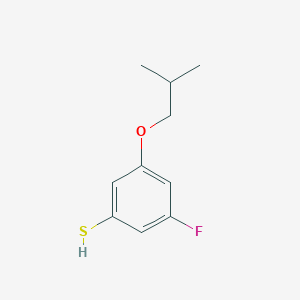
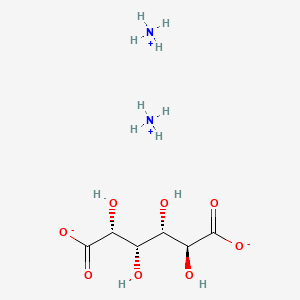

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
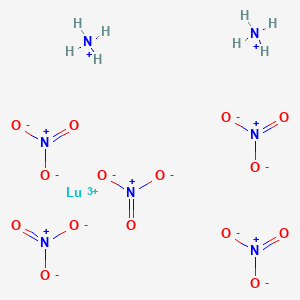
![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
